

An In-depth Technical Guide to Octafluorotoluene (CAS 434-64-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octafluorotoluene

Cat. No.: B1221213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluorotoluene, with the CAS registry number 434-64-0, is a highly fluorinated aromatic compound.^[1] Also known as Perfluorotoluene, its chemical structure consists of a benzene ring where all hydrogen atoms have been substituted with fluorine, and a trifluoromethyl group is attached to the ring.^[2] This extensive fluorination imparts unique properties, including high chemical stability, thermal resistance, and low reactivity, making it a valuable compound in various advanced scientific and industrial applications.^[1]

This guide provides a comprehensive overview of the core properties, safety protocols, and key applications of **Octafluorotoluene**, with a focus on its relevance to research and development.

Physicochemical Properties

The distinct physical and chemical characteristics of **Octafluorotoluene** are summarized in the table below. These properties make it an excellent solvent for fluorinated compounds and a useful component in various chemical processes.^[1]

Property	Value	References
CAS Number	434-64-0	[1]
Molecular Formula	C ₇ F ₈	[1] [3]
Linear Formula	C ₆ F ₅ CF ₃	
Molecular Weight	236.06 g/mol	[3] [4]
Appearance	Colorless to almost colorless clear liquid	[1] [2]
Boiling Point	104 °C	[1] [4]
Melting Point	-66 °C to -65.6 °C	[1] [5]
Density	1.666 g/mL at 25 °C	[2] [4]
Flash Point	20 °C (closed cup)	[4]
Refractive Index	n _{20/D} 1.368	[2] [4]
Solubility	Soluble in Chloroform, Slightly soluble in Methanol	[2]

Safety and Handling

Octafluorotoluene is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a highly flammable liquid and vapor, is harmful if swallowed, and toxic if inhaled.[\[3\]](#)[\[4\]](#) It also causes skin and serious eye irritation.[\[3\]](#) Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[\[4\]](#) Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquids	GHS02	Danger	H225: Highly flammable liquid and vapor
Acute Toxicity, Oral	GHS07	Warning	H302: Harmful if swallowed
Acute Toxicity, Inhalation	GHS06	Danger	H331: Toxic if inhaled
Skin Corrosion/Irritation	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation

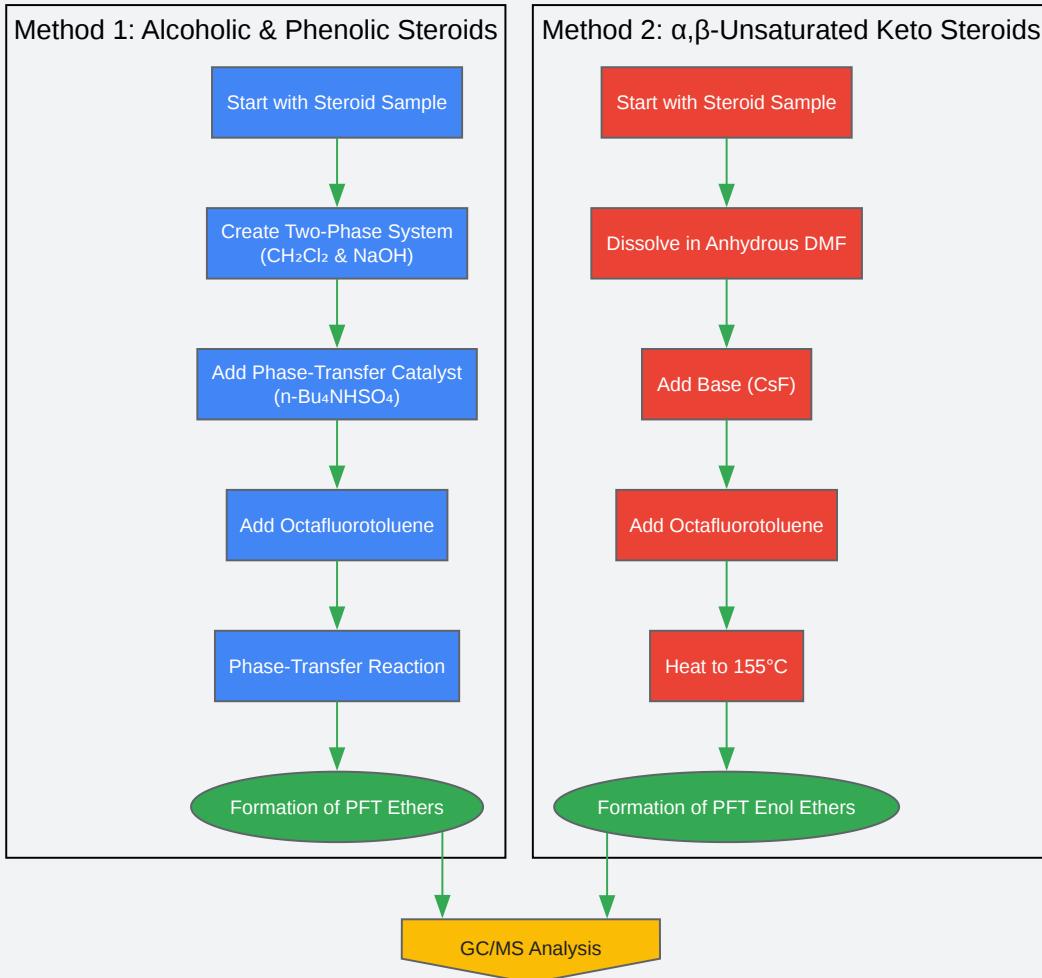
This table is a summary. Always refer to the full Safety Data Sheet (SDS) before use.

Experimental Protocols and Applications

Octafluorotoluene's unique properties lend it to several specialized applications in research and industry.

Derivatizing Agent for Steroids in Human Plasma

Octafluorotoluene serves as a versatile derivatizing agent for steroids containing alcoholic, phenolic, or alpha, beta-unsaturated keto functions, enabling their analysis by gas chromatography/mass spectrometry (GC/MS).^[6] The derivatization enhances the volatility and thermal stability of the steroids and introduces a fluorinated tag that can improve chromatographic separation and detection sensitivity.

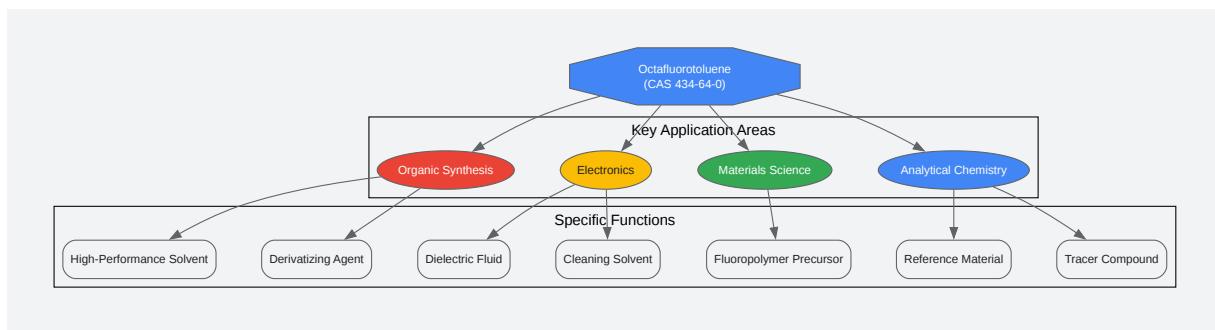

Experimental Protocol for Steroid Derivatization:

Two primary methods have been described for the derivatization of steroids using **Octafluorotoluene**^[6]:

- Method 1 (for alcoholic and phenolic steroids): This method employs a phase-transfer reaction.
 - Create a two-phase system of dichloromethane (CH_2Cl_2) and 1N sodium hydroxide (NaOH).
 - Add the steroid sample to this system.
 - Introduce tetrabutylammonium hydrogen sulfate ($n\text{-Bu}_4\text{NHSO}_4$) as a phase-transfer catalyst.
 - Add **Octafluorotoluene** to the reaction mixture.
 - The reaction proceeds at the interface of the two phases, leading to the formation of perfluorotolyl (PFT) ethers.
- Method 2 (for α, β -unsaturated keto steroids): This method is conducted under anhydrous conditions.
 - Dissolve the steroid sample in anhydrous dimethylformamide (DMF).
 - Add cesium fluoride (CsF) as a base.
 - Introduce **Octafluorotoluene** to the solution.
 - Heat the reaction mixture to 155 °C.
 - This process generates PFT enol ethers.

Following derivatization, the resulting PFT ethers or enol ethers can be extracted and analyzed by GC/MS. The electron impact spectra of these derivatives often show abundant high-mass molecular ions, which is advantageous for mass spectrometric analysis.[\[6\]](#)

Workflow for Steroid Derivatization using Octafluorotoluene


[Click to download full resolution via product page](#)

Caption: Steroid derivatization workflows using **Octafluorotoluene**.

Other Key Applications

Octafluorotoluene's chemical inertness and unique physical properties make it suitable for a range of other applications:

- **High-Performance Solvent:** It is an effective solvent for various chemical reactions and extractions, particularly in the synthesis of other fluorinated compounds, where it can improve reaction yields and product purity.[1]
- **Electronics Industry:** Due to its excellent dielectric properties, **Octafluorotoluene** is used in the manufacturing of electronic components to enhance performance and reliability.[1] It can function as a dielectric fluid or a cleaning solvent for sensitive electronic parts.
- **Fluoropolymer Production:** It serves as a precursor in the synthesis of certain fluoropolymers, which are valued for their high thermal stability and chemical resistance.[1]
- **Environmental and Analytical Studies:** In laboratory settings, it is used as a reference material in analytical chemistry and in studies investigating the environmental behavior of fluorinated compounds.[1]

[Click to download full resolution via product page](#)

Caption: Logical relationships of **Octafluorotoluene**'s applications.

Conclusion

Octafluorotoluene is a specialty chemical with a unique profile of properties stemming from its perfluorinated structure. Its high stability, specific solvency, and dielectric characteristics make it an indispensable tool in various fields, including pharmaceutical analysis, electronics manufacturing, and materials science. For researchers and drug development professionals, its role as a derivatizing agent offers a robust method for the sensitive analysis of complex biological molecules like steroids. Proper safety precautions are paramount when handling this compound due to its flammability and toxicity. As technology advances, the demand for high-performance materials like **Octafluorotoluene** is likely to grow, opening new avenues for its application in innovative research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 434-64-0 | CAS DataBase [m.chemicalbook.com]
- 3. Octafluorotoluene, 98+% | Fisher Scientific [fishersci.ca]
- 4. 八氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. commonchemistry.cas.org [commonchemistry.cas.org]
- 6. Octafluorotoluene as a derivatizing agent for steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octafluorotoluene (CAS 434-64-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221213#octafluorotoluene-cas-number-434-64-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com